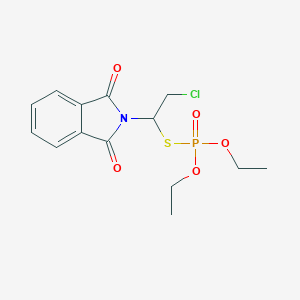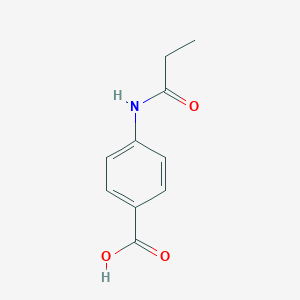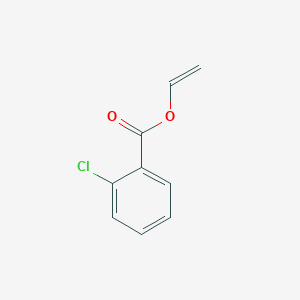
Phosphorothioic acid, S-(2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl) O,O-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, S-(2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl) O,O-diethyl ester, commonly known as chlorpyrifos, is a widely used organophosphate insecticide. It is used to control pests in agriculture, forestry, and residential areas. Chlorpyrifos is highly effective against a wide range of pests and is relatively inexpensive compared to other insecticides. However, it has been associated with a number of health and environmental concerns.
Mécanisme D'action
Chlorpyrifos acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine, a neurotransmitter that is essential for normal nerve function. This leads to the accumulation of acetylcholine in the synapse, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Chlorpyrifos has been shown to have a number of biochemical and physiological effects on both insects and mammals. In insects, chlorpyrifos causes paralysis and death by disrupting the normal functioning of the nervous system. In mammals, chlorpyrifos has been shown to cause a range of effects, including neurotoxicity, developmental toxicity, and reproductive toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorpyrifos has a number of advantages for use in laboratory experiments. It is highly effective against a wide range of pests, which makes it useful for studying insect behavior and physiology. Chlorpyrifos is also relatively inexpensive compared to other insecticides, which makes it more accessible for researchers. However, chlorpyrifos has been associated with a number of health and environmental concerns, which may limit its use in some laboratory settings.
Orientations Futures
There are a number of future directions for research on chlorpyrifos. One area of research is focused on developing new insecticides that are less toxic to humans and the environment. Another area of research is focused on understanding the mechanisms of chlorpyrifos toxicity and developing new strategies for mitigating its effects. Finally, there is a need for more research on the long-term health and environmental effects of chlorpyrifos exposure.
Méthodes De Synthèse
Chlorpyrifos can be synthesized from 3,5,6-trichloro-2-pyridinol and diethylthiophosphoryl chloride. The synthesis involves several steps, including the formation of an intermediate, which is then reacted with 2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethylamine to form the final product.
Applications De Recherche Scientifique
Chlorpyrifos has been extensively studied for its insecticidal properties. It is highly effective against a wide range of pests, including termites, mosquitoes, and agricultural pests. Chlorpyrifos is also used to control pests in residential areas, such as cockroaches and ants.
Propriétés
Numéro CAS |
18776-60-8 |
|---|---|
Nom du produit |
Phosphorothioic acid, S-(2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl) O,O-diethyl ester |
Formule moléculaire |
C14H17ClNO5PS |
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
2-(2-chloro-1-diethoxyphosphorylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H17ClNO5PS/c1-3-20-22(19,21-4-2)23-12(9-15)16-13(17)10-7-5-6-8-11(10)14(16)18/h5-8,12H,3-4,9H2,1-2H3 |
Clé InChI |
DGFSZLIRMFVRBS-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CCOP(=O)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O |
Synonymes |
dialifor oxon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)



